BMS-690514: A Comprehensive Technical Guide on its Mechanism of Action
BMS-690514: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the mechanism of action of BMS-690514, a potent, orally available, and reversible small molecule inhibitor. It targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis, positioning it as a significant compound in oncology research. This guide synthesizes preclinical and clinical data, offering a detailed overview of its biochemical activity, cellular effects, and the signaling pathways it modulates.
Core Mechanism of Action
BMS-690514 is a multi-targeted kinase inhibitor that exerts its anti-tumor effects by potently and selectively inhibiting key receptor tyrosine kinases involved in oncogenesis. Its primary targets are members of the Human Epidermal Growth Factor Receptor (HER/ErbB) family and the Vascular Endothelial Growth Factor Receptor (VEGFR) family.[1] Specifically, BMS-690514 is a pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4, as well as a potent inhibitor of all three VEGFRs (VEGFR-1, -2, and -3).[2][3][4]
By dual-targeting these pathways, BMS-690514 simultaneously disrupts signaling cascades that drive tumor cell proliferation and survival (HER pathway) and those that promote the formation of new blood vessels (angiogenesis) required to sustain tumor growth (VEGFR pathway).[1] This combined approach offers a comprehensive strategy to inhibit tumor progression and vascularization with a single agent.[1][3]
Quantitative Data: Kinase Inhibition Profile
The potency of BMS-690514 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating its efficacy against its primary targets.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nmol/L) | Assay Type |
| EGFR (HER1) | 1 | Enzymatic Assay |
| HER2 | 3 | Enzymatic Assay |
| HER4 | 1 | Enzymatic Assay |
| VEGFR-2 (KDR) | 20 | Enzymatic Assay |
| Data sourced from preclinical pharmacology studies.[5][1] |
Table 2: Cellular Receptor Phosphorylation Inhibition
| Target Cell Line | Target Receptor | IC50 (nmol/L) | Assay Type |
| A431 (Epidermoid) | EGFR | 8 | Cellular Phosphorylation |
| 32D/HER2 (Murine) | HER2 | 10 | Cellular Phosphorylation |
| HUVEC (Endothelial) | VEGFR-2 | 11 | Cellular Phosphorylation |
| Data represents the concentration required to inhibit ligand-induced receptor autophosphorylation in intact cells.[5] |
Table 3: Inhibition of Tumor Cell Proliferation
| Cell Line | Tumor Type | Key Mutation | IC50 (nmol/L) |
| PC9 | Non-Small Cell Lung | EGFR (del E746-A750) | 2 |
| NCI-H358 | Non-Small Cell Lung | Wild-Type EGFR | 1,200 |
| GEO | Colon | Wild-Type EGFR | 130 |
| BT474 | Breast | HER2 Amplified | 10 |
| Data demonstrates the compound's antiproliferative activity in various cancer cell lines.[5] |
Signaling Pathway Modulation
BMS-690514's mechanism of action is centered on the interruption of downstream signaling cascades initiated by HER family and VEGFR receptors. By inhibiting the autophosphorylation of these receptors, it prevents the recruitment and activation of subsequent signaling proteins.
The HER signaling network, particularly through EGFR and HER2, is a critical driver of cell proliferation, survival, and differentiation. Ligand binding to EGFR or heterodimerization with HER2 leads to receptor phosphorylation and the activation of major downstream pathways, including the RAS/MAPK and PI3K/Akt pathways. BMS-690514 blocks the initial phosphorylation event, thereby inhibiting these downstream signals and leading to reduced tumor cell proliferation and the induction of apoptosis.[5][1] This is particularly effective in tumors with activating EGFR mutations.[5]
Caption: Inhibition of the HER signaling cascade by BMS-690514.
The VEGFR signaling pathway is central to angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. VEGF binding to its receptors (primarily VEGFR-2) on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. By inhibiting VEGFR phosphorylation, BMS-690514 effectively suppresses tumor angiogenesis.[5][1]
Caption: Inhibition of the VEGFR signaling cascade by BMS-690514.
Experimental Protocols
The characterization of BMS-690514 involved a series of key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.
This assay determines the direct inhibitory effect of BMS-690514 on the enzymatic activity of purified kinase domains.
-
Objective: To determine the IC50 value of BMS-690514 against isolated EGFR, HER2, HER4, and VEGFR-2 kinase domains.
-
Materials:
-
Recombinant human kinase domains (e.g., EGFR, HER2, VEGFR-2).
-
Specific peptide substrate for each kinase.
-
BMS-690514 serially diluted in DMSO.
-
ATP, radiolabeled with ³²P ([γ-³²P]ATP).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Phosphocellulose filter mats.
-
Scintillation counter.
-
-
Protocol:
-
Prepare a reaction mixture containing the kinase, its specific peptide substrate, and kinase buffer in a 96-well plate.
-
Add varying concentrations of BMS-690514 (or DMSO for control) to the wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Terminate the reaction by spotting the mixture onto phosphocellulose filter mats.
-
Wash the filter mats extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each drug concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
This assay measures the ability of BMS-690514 to inhibit receptor autophosphorylation in a cellular context.
-
Objective: To determine the IC50 of BMS-690514 for the inhibition of ligand-induced EGFR, HER2, and VEGFR-2 phosphorylation in whole cells.
-
Protocol Workflow:
Caption: Workflow for a cellular receptor phosphorylation assay.
-
Detailed Steps (ELISA Method):
-
Cell Culture: Seed target cells (e.g., A431 for EGFR, HUVECs for VEGFR-2) in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate overnight to reduce baseline receptor activation.
-
Inhibitor Treatment: Treat cells with a range of BMS-690514 concentrations for 1-2 hours.
-
Ligand Stimulation: Add the appropriate ligand (e.g., EGF for A431, VEGF for HUVECs) to stimulate receptor autophosphorylation and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer lysates to an ELISA plate coated with a capture antibody for the target receptor (e.g., anti-EGFR). After incubation, wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-tyrosine). This antibody is typically conjugated to horseradish peroxidase (HRP).
-
Detection: Add a colorimetric HRP substrate (e.g., TMB). The color change is proportional to the amount of phosphorylated receptor.
-
Quantification: Stop the reaction and measure the absorbance using a plate reader. Calculate IC50 values based on the inhibition of the ligand-induced signal.
-
This assay evaluates the anti-tumor efficacy of BMS-690514 in a living organism.
-
Objective: To assess the ability of orally administered BMS-690514 to inhibit the growth of human tumor xenografts in immunodeficient mice.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
Human tumor cells (e.g., PC9 non-small cell lung cancer cells).
-
BMS-690514 formulated for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups with similar mean tumor volumes.
-
Treatment Administration: Administer BMS-690514 (e.g., at doses of 3, 10, 30 mg/kg) or vehicle control to the respective groups once daily via oral gavage.[5]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.[5]
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the percentage of tumor growth inhibition for each dose. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.
-
Conclusion
BMS-690514 is a potent, dual-action inhibitor of the HER and VEGFR receptor tyrosine kinase families. Its mechanism of action, characterized by the blockade of key signaling pathways controlling tumor cell proliferation and angiogenesis, has been robustly demonstrated through extensive preclinical studies. The quantitative data underscores its high potency at both the biochemical and cellular levels. The compound has shown significant anti-tumor activity in various cancer models, including those with EGFR mutations that confer resistance to other therapies, highlighting its potential as a valuable agent in cancer treatment.[3] The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this and similar multi-targeted kinase inhibitors.
References
- 1. Antitumor and antiangiogenic activities of BMS-690514, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and in vitro metabolism of BMS-690514, a potent inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I-IIa study of BMS-690514, an EGFR, HER-2 and -4 and VEGFR-1 to -3 oral tyrosine kinase inhibitor, in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bms-690514 | C19H24N6O2 | CID 11349170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
